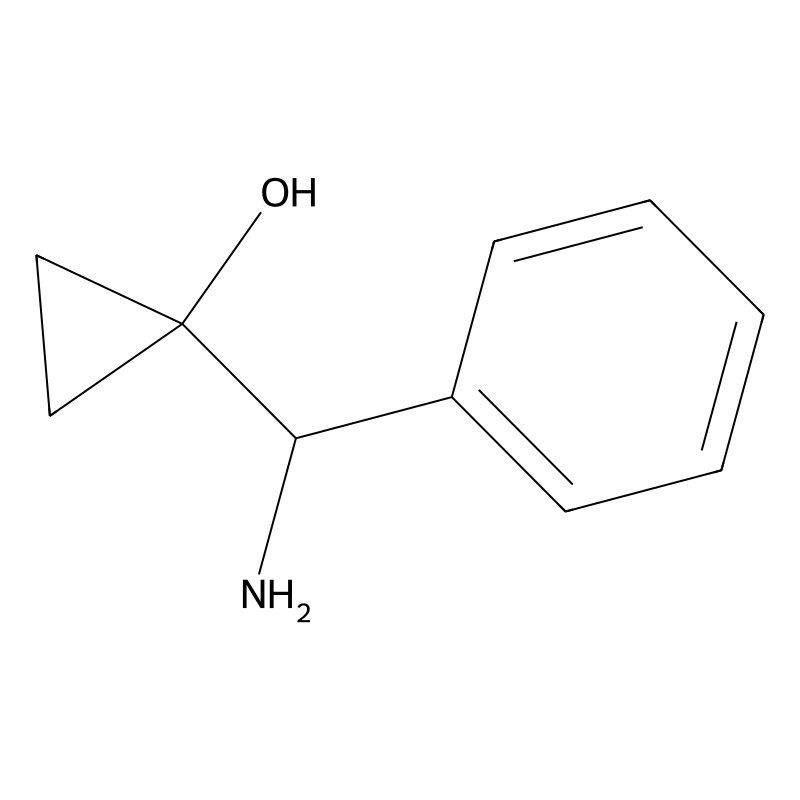1-(Amino(phenyl)methyl)cyclopropanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Amino(phenyl)methyl)cyclopropanol is a chemical compound characterized by the molecular formula . It features a cyclopropanol ring with an amino group attached to a phenyl ring, creating a unique structure that imparts distinctive chemical properties. The presence of the cyclopropanol moiety contributes to its potential reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
There is no documented information regarding the specific biological activity or mechanism of action of 1-(Amino(phenyl)methyl)cyclopropanol.
While detailed safety data is not readily available, potential hazards associated with 1-(Amino(phenyl)methyl)cyclopropanol can be inferred based on its functional groups:
- Skin and eye irritant: The amine group can potentially cause irritation upon contact.
- May be harmful if ingested or inhaled.
- Handle with appropriate personal protective equipment (gloves, safety glasses).
Here's what we can find:
- Availability: Chemical suppliers offer 1-(Amino(phenyl)methyl)cyclopropanol commercially, suggesting potential research applications, though the specific areas of study remain unclear [, ].
- Chemical Structure: The presence of a cyclopropane ring and an amine group hints at possible interest for its reactivity or potential biological activity. However, further investigation into published research is needed to confirm this.
- Oxidation: The hydroxyl group in the cyclopropanol can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: This compound can be reduced to modify the amino group or remove the hydroxyl group, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups, under specific conditions.
These reactions enable the synthesis of various derivatives and analogs, expanding the compound's utility in chemical research.
Synthetic Routes
1-(Amino(phenyl)methyl)cyclopropanol can be synthesized through several methods:
- Amine Reaction: A common synthesis route involves reacting cyclopropanol with an appropriate amine under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate product formation.
- Cyclopropanation: Another method may involve cyclopropanation techniques using diazo compounds in the presence of transition metal catalysts to introduce the cyclopropane moiety into the structure.
Industrial Production
In industrial settings, large-scale reactors optimize reaction conditions to enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to isolate the compound in its pure form.
1-(Amino(phenyl)methyl)cyclopropanol has diverse applications across various fields:
- Organic Synthesis: It serves as a building block for creating more complex molecules.
- Biochemical Research: The compound is used to investigate enzyme mechanisms and protein interactions.
- Medicinal Chemistry: Its potential therapeutic applications are being explored as a precursor for drug development.
- Industrial Use: It finds utility in producing specialty chemicals and materials due to its unique structural characteristics.
Research into the interaction of 1-(Amino(phenyl)methyl)cyclopropanol with biological targets is crucial for understanding its potential applications. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes or receptors may influence its biological activity. Understanding these interactions can lead to insights into its mechanism of action and inform future drug design efforts.
Several compounds share structural similarities with 1-(Amino(phenyl)methyl)cyclopropanol, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Aspects |
|---|---|---|
| Cyclopropanol | Cyclopropane ring with hydroxyl group | Basic cyclopropanol structure without amino group |
| (S)-1-(Amino(phenyl)methyl)cyclopropanol | Chiral version of the compound | Chiral center introduces stereochemical diversity |
| Aminophenyl derivatives | Amino group attached to phenyl ring | Varying substituents on phenyl ring influence reactivity |
| 1-Phenyl-2-aminomethyl-2-cyclopropane | Similar cyclopropane structure but different substituents | Potentially different biological activities |
The uniqueness of 1-(Amino(phenyl)methyl)cyclopropanol lies in its combination of a cyclopropanol ring and an amino group attached to a phenyl group. This specific arrangement grants it distinct chemical reactivity and potential biological activity compared to other similar compounds.








